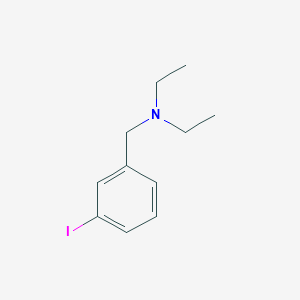

N,N-Diethyl-N-(3-iodobenzyl)amine

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Paradigms

In the broad fields of organic synthesis and medicinal chemistry, molecules like N,N-Diethyl-N-(3-iodobenzyl)amine are valued as versatile building blocks and pharmacophores. Nitrogen-containing compounds, particularly tertiary amines and benzylamines, are ubiquitous in biologically active molecules and pharmaceuticals. openmedicinalchemistryjournal.com The diethylamino group can influence a molecule's lipophilicity and basicity, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.

Strategic Importance of Iodinated Benzylamines in Advanced Chemical Transformations and Biological Probes

The strategic importance of the iodinated benzylamine (B48309) scaffold is twofold, relating to its utility in both chemical synthesis and biological applications.

Advanced Chemical Transformations: The carbon-iodine (C-I) bond is the least stable among carbon-halogen bonds, making it a highly reactive site for various chemical reactions. This reactivity is harnessed in numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures from simpler precursors. The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, iodoarenes are precursors for hypervalent iodine reagents, which are environmentally friendly and powerful reagents used for various transformations, including group-transfer reactions. nih.govbeilstein-journals.org

Biological Probes: The iodine atom provides a unique handle for creating biological probes. nih.gov Stable iodine (Iodine-127) can be replaced with one of its radioactive isotopes (e.g., Iodine-123, Iodine-125, or Iodine-131) to create radiolabeled tracers. These radiopharmaceuticals are invaluable tools in biomedical imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov For instance, radioiodinated benzylamines have been explored as potential brain imaging agents. nih.gov The biodistribution and retention of these tracers can provide crucial information about physiological processes, such as blood flow or the density of specific receptors in the brain. The specific structure of this compound makes it a candidate for such applications, where the diethylamino moiety can target specific biological sites while the radioiodine atom provides the signal for imaging. nih.govnih.gov

Overview of Current Research Trajectories Involving this compound and Related Isomers

Current research involving this compound and its ortho- and para-isomers focuses primarily on their application as precursors in the synthesis of novel compounds with potential biological activity. The different positions of the iodine atom on the benzyl (B1604629) ring allow chemists to fine-tune the reactivity and biological interactions of the resulting molecules.

This compound (meta-isomer): This isomer is noted for its higher reactivity in certain copper-catalyzed reactions compared to its counterparts. This makes it a valuable intermediate for synthesizing complex molecules where specific reaction conditions are required.

N,N-Diethyl-N-(2-iodobenzyl)amine (ortho-isomer): The ortho-isomer presents a different steric and electronic environment due to the proximity of the iodine atom to the benzylamine group. bldpharm.combldpharm.com This can influence its role in coordination chemistry and as a precursor for specific heterocyclic systems.

N,N-Diethyl-N-(4-iodobenzyl)amine (para-isomer): The para-isomer is often used in the development of molecules targeting various receptors and enzymes. The iodine atom at the para-position can participate in halogen bonding, which can enhance the binding affinity of the molecule to its biological target. The ethyl groups contribute to the molecule's lipophilicity, affecting its distribution within biological systems.

Research has demonstrated that radioiodinated benzylamines and related structures can show significant uptake in certain tissues, such as the brain and melanoma tumors, making them promising candidates for the development of diagnostic imaging agents. nih.govnih.gov The specific isomer chosen can significantly impact the biological properties of the final compound, including its mechanism of uptake and retention in target tissues.

Physicochemical Data of N,N-Diethyl-N-(iodobenzyl)amine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isomer Position |

|---|---|---|---|---|

| N,N-Diethyl-N-(2-iodobenzyl)amine | 99558-03-9 | C₁₁H₁₆IN | 289.16 | ortho |

| This compound | 914636-93-4 | C₁₁H₁₆IN | 289.16 | meta |

| N,N-Diethyl-N-(4-iodobenzyl)amine | 914636-94-5 | C₁₁H₁₆IN | 289.16 | para |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-[(3-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRQSEGXSURRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N,n Diethyl N 3 Iodobenzyl Amine

Direct Synthetic Pathways for N,N-Diethyl-N-(3-iodobenzyl)amine

The synthesis of the tertiary amine this compound can be achieved through several established organic chemistry pathways. The most common approaches involve either direct alkylation of amines or reductive amination of a carbonyl compound, each with distinct advantages and mechanistic considerations.

Alkylation Strategies for Tertiary Amine Formation

Alkylation is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy can be implemented in two primary ways. The first involves the reaction of 3-iodobenzyl halide (such as 3-iodobenzyl chloride or bromide) with diethylamine (B46881). In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon of the 3-iodobenzyl halide, displacing the halide and forming the desired tertiary amine.

A second approach involves the sequential alkylation of 3-iodobenzylamine (B1197719) with an ethylating agent, like ethyl bromide or ethyl iodide. This reaction typically proceeds in two stages, first forming the secondary amine, N-ethyl-N-(3-iodobenzyl)amine, which is then further alkylated to yield the final tertiary amine product. libretexts.org A significant challenge in alkylation strategies is the potential for over-alkylation. masterorganicchemistry.com The primary amine is highly reactive, and the reaction can be difficult to stop at the desired stage, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org This necessitates careful control of reaction conditions and stoichiometry, and often requires purification steps to isolate the target compound. masterorganicchemistry.com For instance, a method for synthesizing a structurally similar compound, Diethyl-(4-iodo-3-methyl-benzyl)-amine, involves the alkylation of N,N-diethylamine with 4-iodo-3-methylbenzyl chloride. vulcanchem.com

Reductive Amination Approaches for Benzylamine (B48309) Derivatization

Reductive amination presents a more controlled and highly versatile alternative to direct alkylation for synthesizing substituted amines. masterorganicchemistry.comresearchgate.net This method avoids the issue of multiple alkylations by forming the amine through the reduction of an imine or iminium ion intermediate. masterorganicchemistry.com

To synthesize this compound via this pathway, 3-iodobenzaldehyde (B1295965) is reacted with diethylamine. This initial reaction forms an unstable carbinolamine, which then dehydrates to generate a reactive iminium ion. youtube.com This intermediate is then reduced in situ to the target tertiary amine. Mild and selective reducing agents are crucial for the success of this one-pot reaction, as they must reduce the iminium ion without affecting the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their high selectivity. masterorganicchemistry.comnih.gov The use of NaBH(OAc)₃ is often preferred as it is less toxic and the reactions can be carried out effectively in solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov This methodology consistently provides high yields and fewer side products compared to direct alkylation. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reactants | Key Reagents/Catalysts | Primary Intermediate | Key Advantages & Disadvantages |

|---|

| Alkylation | 1. 3-Iodobenzyl halide + Diethylamine 2. 3-Iodobenzylamine + Ethyl halide | Base (e.g., K₂CO₃, NaOH) | None (direct substitution) | Advantage: Direct. Disadvantage: Prone to over-alkylation, leading to mixtures of products and purification challenges. libretexts.orgmasterorganicchemistry.com | | Reductive Amination | 3-Iodobenzaldehyde + Diethylamine | Selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Iminium ion | Advantage: High selectivity, high yield, avoids over-alkylation, milder conditions. masterorganicchemistry.comnih.govDisadvantage: Requires a suitable aldehyde precursor. |

Application of 3-Iodobenzylamine as a Versatile Synthetic Precursor

Beyond the direct synthesis of its diethyl derivative, 3-iodobenzylamine hydrochloride serves as a critical building block in the synthesis of various biologically significant molecules, particularly adenosine (B11128) analogues investigated for their therapeutic potential. sigmaaldrich.com

Synthesis of N6-(3-iodobenzyl)-Substituted Adenosine Derivatives

The 3-iodobenzyl moiety has been identified as a key feature for enhancing the binding affinity of ligands to the A₃ adenosine receptor. nih.gov Consequently, 3-iodobenzylamine is a frequently used precursor for creating these targeted molecules. A common synthetic route involves the reaction of 3-iodobenzylamine hydrochloride with a purine (B94841) derivative. For example, N⁶-(3-Iodobenzyl)adenosine was successfully prepared by heating a mixture of 6-chloropurine (B14466) riboside and 3-iodobenzylamine hydrochloride in ethanol (B145695) with triethylamine (B128534) as a base. nih.gov This specific compound was the first monosubstituted adenosine analogue to show selectivity for A₃ receptors over A₁ or A₂ₐ receptors. nih.gov Similarly, reacting 2,6-dichloropurine (B15474) with 3-iodobenzylamine hydrochloride is a key step in producing N⁶-(3-iodobenzyl)-2-chloroadenine, an intermediate for even more potent and selective A₃ receptor agonists. nih.gov

Development of 3'-C-Methyl Adenosine N6-Substituted Analogues

The versatility of 3-iodobenzylamine hydrochloride extends to the synthesis of more structurally complex nucleoside analogues. It has been explicitly used as a starting reagent in the synthesis of 3′-C-methyl adenosine N⁶-substituted and N⁶/C-2 disubstituted derivatives. sigmaaldrich.com The introduction of a methyl group at the 3'-position of the ribose sugar is a common strategy in medicinal chemistry to modulate the biological activity and metabolic stability of nucleoside analogues. medchemexpress.com The coupling of the N⁶-(3-iodobenzyl) group to this modified scaffold aims to combine the enhanced receptor affinity from the benzylamine portion with the altered pharmacological profile provided by the 3'-C-methyl modification.

Formation of Homologated Adenosine Analogues through Benzylamine Coupling

Homologation, the insertion of a methylene (B1212753) group into a molecule, is another strategy to alter the conformational flexibility and receptor interaction of a ligand. In the development of novel adenosine receptor ligands, homologated analogues have been synthesized using 3-iodobenzylamine. nih.gov In one such synthesis, a homologated glycosyl donor was first created and then condensed with 6-chloropurine. The resulting intermediate was then treated with 3-iodobenzylamine to install the N⁶-(3-iodobenzyl) group. nih.gov Although the resulting homologated analogues in this specific study did not show significant binding affinity, the synthesis demonstrates the utility of 3-iodobenzylamine in coupling reactions to create structurally diverse libraries of compounds for pharmacological testing. nih.gov This approach is crucial for exploring the structure-activity relationships at adenosine receptors. nih.gov

Table 2: Applications of 3-Iodobenzylamine in the Synthesis of Adenosine Derivatives

| Resulting Compound Class | Key Precursors | Synthetic Step Involving 3-Iodobenzylamine | Significance of Resulting Derivatives |

|---|---|---|---|

| N⁶-(3-iodobenzyl)-Substituted Adenosine Derivatives | 6-chloropurine riboside, 2,6-dichloropurine, 3-iodobenzylamine hydrochloride nih.gov | Nucleophilic substitution at the C6 position of the purine ring. nih.gov | Targeted A₃ adenosine receptor agonists with potential therapeutic applications. nih.govnih.gov |

| 3'-C-Methyl Adenosine N⁶-Substituted Analogues | 3'-C-methylated ribose derivative, purine, 3-iodobenzylamine hydrochloride sigmaaldrich.com | Coupling to the N⁶ position of the 3'-C-methyl purine nucleoside. | Compounds with potentially altered metabolic stability and biological activity. sigmaaldrich.commedchemexpress.com |

| Homologated Adenosine Analogues | Homologated glycosyl donor, 6-chloropurine, 3-iodobenzylamine nih.gov | Reaction with a 6-chloropurine homologated nucleoside intermediate. nih.gov | Exploration of conformational space and structure-activity relationships at adenosine receptors. nih.govnih.gov |

Metal-Catalyzed Coupling Reactions in this compound Synthesis and Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, enabling the synthesis and modification of complex molecules like this compound.

Copper(I)-Catalyzed Amination Reactions: Positional Isomer Reactivity Analysis

Copper-catalyzed amination reactions provide a direct route to form C-N bonds. The reactivity of aryl halides in these reactions is influenced by the nature and position of the substituents on the aromatic ring.

The position of the iodine atom on the benzylamine scaffold significantly impacts the outcome of copper-catalyzed amination reactions. Comparative studies between 3-iodo and 4-iodo isomers of benzylamine derivatives reveal differences in reaction rates and yields. Generally, the electronic effects of the substituents play a crucial role. For instance, the electron-donating or withdrawing nature of groups on the aromatic ring can influence the electron density at the reaction center, thereby affecting the rate of catalysis.

The influence of the iodine atom's position on amination outcomes is a subject of detailed investigation. Computational studies, such as those employing Density Functional Theory (DFT), help in rationalizing the observed experimental results. researchgate.netnih.gov These studies suggest that the reaction often proceeds through the formation of an intermediate complex where the catalyst, the amine, and the aryl halide are brought into proximity. The steric and electronic environment around the carbon-iodine bond, dictated by the substitution pattern, governs the stability of this intermediate and the subsequent C-N bond formation. For example, the presence of a substituent at the ortho position to the iodine can sterically hinder the approach of the amine, leading to lower yields or requiring more forcing reaction conditions.

Palladium-Catalyzed C–N Cross-Coupling Strategies for N-Arylation

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly versatile methods for the N-arylation of amines. nih.govyoutube.com These reactions have become indispensable in synthetic organic chemistry due to their broad substrate scope and functional group tolerance. nih.gov In the context of this compound, this strategy can be employed to introduce various aryl groups onto the nitrogen atom, leading to a diverse range of derivatives.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, base, and solvent is critical for the success of these reactions, and extensive research has been dedicated to developing highly efficient and general catalyst systems. nih.govyoutube.com

| Reaction Type | Catalyst | Key Features | Application to this compound |

| Copper(I)-Catalyzed Amination | Cu(I) salts | Cost-effective, suitable for specific substrates | Synthesis of primary or secondary amines from 3-iodobenzyl derivatives. |

| Palladium-Catalyzed N-Arylation | Pd(0) complexes with phosphine (B1218219) ligands | Broad substrate scope, high functional group tolerance | Derivatization of this compound by introducing various aryl groups. nih.gov |

Radical Reaction Pathways and Halogen Atom Transfer Processes

Radical reactions offer alternative pathways for the functionalization of organic molecules, often proceeding under mild conditions and exhibiting unique selectivity compared to ionic reactions.

Generation and Role of Diethylaminoethyl Radicals in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under visible light irradiation. nih.govnih.gov In reactions involving tertiary amines like this compound, the diethylaminoethyl radical can be generated through a single-electron transfer (SET) process.

The process typically begins with the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in either a reductive or oxidative quenching cycle. In a reductive quenching pathway involving a tertiary amine, the excited photocatalyst accepts an electron from the amine, generating an amine radical cation. beilstein-journals.org This highly reactive intermediate can then undergo deprotonation at a carbon alpha to the nitrogen, leading to the formation of an α-amino radical, in this case, a diethylaminoethyl radical.

These generated radicals are versatile intermediates that can participate in a variety of subsequent transformations, including addition to double bonds, C-H functionalization, and atom transfer reactions. beilstein-journals.org The specific reaction pathway is influenced by the reaction conditions and the other components present in the reaction mixture. The study of these radical processes opens up new avenues for the derivatization of this compound and related compounds.

| Process | Key Intermediate | Generation Method | Synthetic Utility |

| Photoredox Catalysis | Diethylaminoethyl radical | Single-electron transfer from N,N-diethylbenzylamine to an excited photocatalyst, followed by deprotonation. beilstein-journals.org | C-C and C-heteroatom bond formation, functionalization of the ethyl groups. |

Exploration of Halogen Atom Transfer and Hydrogen Atom Transfer Mechanisms

The reactivity of this compound in radical reactions is significantly influenced by the presence of both a labile iodine atom and benzylic hydrogen atoms. These structural features open up pathways for two important mechanistic processes: Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT). Understanding these mechanisms is crucial for designing and optimizing synthetic transformations involving this compound.

Halogen Atom Transfer (XAT) Mechanisms

Photoinduced Halogen Atom Transfer (XAT) has become a valuable method for generating carbon-centered radicals. rsc.org This process typically involves the transfer of a halogen atom from an organic halide to a radical species. In the case of this compound, the carbon-iodine bond is the most likely site for XAT.

Recent studies have highlighted the use of amine-ligated boryl radicals as effective halogen abstractors under visible-light irradiation. rsc.orgrsc.org This approach can be applied to generate radicals from alkyl iodides and bromides. rsc.org The general mechanism involves the generation of a boryl radical, which then abstracts the iodine atom from the substrate to form a carbon-centered radical. This radical can then participate in various downstream reactions, such as C(sp³)–C(sp²) bond formation. rsc.org

The position of the iodine atom on the aromatic ring can influence the reactivity of the compound in cross-coupling reactions. For instance, in copper-catalyzed amination reactions, the 3-iodo isomer of a related benzylamine derivative shows higher reactivity compared to the 4-iodo analog. This suggests that the electronic and steric environment around the C-I bond in this compound is favorable for certain catalytic processes.

Illustrative Data on Halogen Atom Transfer in a Model System

To illustrate the outcomes of XAT-mediated reactions, the following table presents data for a generic C(sp³)–C(sp²) bond formation, as specific data for this compound is not available.

| Entry | Alkyl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 1-iodoadamantane | Chloroalkyne | NHC-Boryl Radical/Photocatalyst | Alkynylated adamantane | 85 |

| 2 | This compound (hypothetical) | Chloroalkyne | NHC-Boryl Radical/Photocatalyst | 3-((diethylamino)methyl)phenyl-alkyne | (Predicted High) |

| 3 | 1-bromoadamantane | Chloroalkyne | NHC-Boryl Radical/Photocatalyst | Alkynylated adamantane | 78 |

This table is illustrative and based on general findings for XAT reactions. rsc.orgrsc.org The yield for the hypothetical reaction of this compound is predicted based on the known reactivity of aryl iodides in such systems.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred between two species. nih.gov The feasibility of a HAT reaction is largely determined by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the H-Y bond being formed in the HAT reagent. nih.gov In this compound, the benzylic C-H bonds are susceptible to abstraction by a suitable radical.

Photoredox catalysis has emerged as a powerful tool for initiating HAT processes. nih.gov In many cases, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a substrate or a HAT catalyst to generate the key radical species. For amines, photocatalytic dehydrogenation can lead to the formation of imines, which are valuable synthetic intermediates. rsc.org The mechanism often involves the formation of an aminyl radical, which can then undergo further transformations.

The polarity of the radical species involved is a critical factor in HAT reactions. scripps.edu Electrophilic radicals will preferentially abstract electron-rich hydrogen atoms, while nucleophilic radicals will target electron-deficient C-H bonds. nih.govscripps.edu The tertiary amine functionality in this compound can influence the electronic properties of the benzylic position, potentially affecting the rate and selectivity of HAT reactions.

Research Findings on a Related System

While specific studies on the HAT mechanisms of this compound are not prevalent, research on the photocatalytic oxidation of benzylamine to N-benzylidenebenzylamine provides insight into the potential pathways. researchgate.net These reactions often proceed through the formation of a surface complex with a photocatalyst like TiO₂, followed by excitation and subsequent electron transfer and hydrogen abstraction steps. researchgate.net

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

| TiO₂ (Visible Light) | Benzylamine | N-benzylidenebenzylamine | >80 | High |

| Nb₂O₅ | Benzylamine | Imine | - | - |

This table is based on findings from the photocatalytic oxidation of benzylamine. researchgate.net The data illustrates the general efficiency of such transformations.

Research Applications in Chemical Biology and Advanced Materials

N,N-Diethyl-N-(3-iodobenzyl)amine as a Building Block in Organic Synthesis

The chemical reactivity of this compound, largely dictated by the carbon-iodine bond, allows for its use as a precursor and intermediate in the synthesis of a variety of organic molecules. The position of the iodine atom on the aromatic ring influences its reactivity, with the meta-position, as in this compound, showing different reactivity profiles compared to its ortho or para isomers.

This compound serves as a key starting material for the synthesis of more elaborate molecules, particularly those with therapeutic potential. The presence of the iodo group allows for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, which are fundamental in the construction of complex carbon skeletons. wikipedia.orgnih.govresearchgate.net These reactions enable the introduction of diverse functionalities at the 3-position of the benzyl (B1604629) ring, leading to the generation of libraries of compounds for biological screening.

For instance, the iodobenzyl moiety is a common feature in the design of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The iodine atom can be readily replaced with a radioisotope, such as ¹²³I or ¹²⁵I, allowing for the non-invasive study of biological processes in vivo. While specific examples detailing the direct use of this compound as a radiotracer precursor are not abundant in publicly available literature, the underlying chemistry is well-established for analogous iodinated compounds.

The structural motifs present in this compound are found in various specialty chemicals. While direct evidence of its use as an intermediate in the large-scale production of agrochemicals is limited in public scientific literature, the N,N-diethylamide group is a feature in some herbicidal compounds. For example, N,N-diethyl-2-(α-naphthoxy)propionamide is a known herbicide. nih.gov The potential for this compound to serve as an intermediate lies in its ability to undergo further chemical modifications to generate compounds with desired biological activities for agricultural applications. The development of novel pesticides and herbicides often involves the synthesis and screening of a wide array of chemical structures, and versatile building blocks like this compound are valuable in this process.

The application of this compound in the development of polymeric materials and dyes is an area of potential, though specific examples are not extensively documented in mainstream scientific journals. The amino group can, in principle, be utilized in polymerization reactions. For instance, polymers containing amino functionalities have been synthesized from related monomers and have applications as bactericides, photosensitizers, and in biomedical fields. mdpi.com

In the context of dyes, aromatic amines are fundamental precursors for the synthesis of azo dyes through diazotization and coupling reactions. nih.govunb.canih.gov N,N-diethylaminophenols, which share a structural similarity with the diethylamino benzyl moiety of the title compound, are known intermediates in the production of dyes for various applications, including heat-sensitive and fluorescent dyes. google.com The potential for this compound to be used in dye synthesis would likely involve its conversion to an aniline (B41778) derivative, which could then participate in the standard azo coupling chemistry.

Exploration of Molecular Interactions in Biological Systems

The iodinated benzylamine (B48309) scaffold of this compound has proven to be particularly useful in the study of molecular interactions within biological systems. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand binding affinity and selectivity at biological targets.

Iodinated compounds are valuable tools for probing enzyme active sites and understanding substrate binding. The iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of enzyme-ligand complexes. Furthermore, the electronic properties of the iodine atom can modulate the binding affinity of a molecule to its target enzyme.

While specific studies detailing the use of this compound in enzyme inhibition assays are not widely reported, the broader class of iodinated amines is employed in such research. For example, studies on tyrosinase inhibition have utilized various aromatic compounds to understand the competitive inhibition mechanisms. mdpi.com The structural features of this compound make it a candidate for investigation as an inhibitor of various enzymes, where the iodobenzyl group could interact with hydrophobic pockets in the active site.

One of the most significant research applications of this compound and its derivatives is in the field of pharmacology, particularly in the study of G-protein coupled receptors (GPCRs) such as adenosine (B11128) and opioid receptors. The N6-(3-iodobenzyl)adenosine moiety is a well-established pharmacophore for potent and selective ligands at adenosine receptors.

Adenosine Receptors:

Research has shown that derivatives of N6-(3-iodobenzyl)adenosine exhibit high affinity and selectivity for the A3 adenosine receptor subtype. nih.gov The substitution pattern on the benzyl ring and modifications to the ribose moiety of adenosine have been systematically explored to understand the structure-activity relationships (SAR). For instance, 5'-N-Methyl-N6-(3-iodobenzyl)adenosine has a high affinity for A3 receptors with a Ki value of 1.1 nM and demonstrates significant selectivity over A1 and A2A receptors. nih.gov The data from such studies are crucial for the development of therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases.

Table 1: Binding Affinity of N6-(3-Iodobenzyl)adenosine Derivatives at Rat Adenosine Receptors

| Compound | R Group (at 5' position) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio |

|---|---|---|---|---|---|---|

| N6-(3-Iodobenzyl)adenosine | OH | 1100 | 1400 | 2.5 | 440 | 560 |

| 5'-Deoxy-N6-(3-iodobenzyl)adenosine | H | 1200 | 2500 | 4.9 | 245 | 510 |

| 5'-N-Ethylcarboxamido-N6-(3-iodobenzyl)adenosine | CONHEt | 55 | 60 | 1.8 | 31 | 33 |

| 5'-N-Methylcarboxamido-N6-(3-iodobenzyl)adenosine | CONHMe | 55 | 55 | 1.1 | 50 | 50 |

Data sourced from Jacobson et al., J. Med. Chem. 1995, 38 (11), pp 1934–1944. nih.gov

Opioid Receptors:

Table 2: List of Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-Diethyl-2-(α-naphthoxy)propionamide |

| N,N-diethylaminophenols |

| N6-(3-Iodobenzyl)adenosine |

| 5'-Deoxy-N6-(3-iodobenzyl)adenosine |

| 5'-N-Ethylcarboxamido-N6-(3-iodobenzyl)adenosine |

| 5'-N-Methylcarboxamido-N6-(3-iodobenzyl)adenosine |

Mechanisms of Ligand-Receptor Stabilization Through Halogen Bonding and Hydrophobic Interactions

The stabilization of a ligand within a biological receptor's binding pocket is a multifactorial process governed by a variety of non-covalent interactions. In the case of this compound, two prominent forces contributing to this stabilization are halogen bonding and hydrophobic interactions. The interplay between these distinct mechanisms is crucial for determining the molecule's binding affinity and specificity.

Halogen Bonding: The iodine atom on the phenyl ring of this compound is a key feature that enables a powerful, directional interaction known as a halogen bond (XB). Contrary to the traditional view of halogens as purely electronegative, larger halogens like iodine possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, termed a "σ-hole," on the halogen atom directly opposite the C–I covalent bond. acs.org This electropositive region can interact favorably with a Lewis base or a nucleophilic atom (such as oxygen, nitrogen, or sulfur) present in the amino acid residues of a receptor's binding site. acs.orgnih.gov

The key characteristics of this halogen bond are:

Directionality: The interaction is highly directional, with the optimal geometry being a near-linear arrangement of the C–I···Y angle (where Y is the halogen bond acceptor atom), approaching 180°. nih.gov This directionality can enforce a specific orientation of the ligand within the binding pocket, contributing significantly to binding specificity.

The combination of specific, directional halogen bonds with the broader, affinity-driving hydrophobic effect allows for a robust and precise ligand-receptor complex.

Table 1: Comparison of Halogen Bonding and Hydrophobic Interactions for Ligand Stabilization

| Feature | Halogen Bonding (C-I···Y) | Hydrophobic Interactions |

|---|---|---|

| Primary Driver | Electrostatic attraction (σ-hole) acs.org | Favorable entropy change (release of ordered water) |

| Directionality | Highly directional (~180° angle) nih.gov | Non-directional |

| Specificity | High; depends on precise geometry | Low; depends on shape complementarity |

| Contributing Groups | 3-iodo group | Phenyl ring, diethyl groups |

| Typical Energy | Moderate to strong (e.g., 14-18 kJ/mol for I···O) acs.org | Generally weaker per unit area, but cumulatively significant |

Contributions to Radiopharmaceutical Chemistry Research

The this compound scaffold is of significant interest in radiopharmaceutical chemistry. Its structure, featuring an iodinated aromatic ring coupled with a tertiary amine, makes it a suitable candidate for the development of targeted imaging agents, particularly for applications in single-photon emission computed tomography (SPECT).

Design and Synthesis of Radiolabeled Analogs for Imaging Agent Development (e.g., SPECT Ligands)

The design of radiolabeled analogs based on the this compound structure follows established principles in medicinal chemistry. The core strategy is to create a molecule that mimics an endogenous compound or a known drug, allowing it to accumulate in specific tissues or bind to a particular biological target, such as a receptor or transporter.

Structural Analogy: The benzylamine framework is structurally related to neurotransmitters and other biologically active amines. It is analogous to well-established imaging agents like meta-iodobenzylguanidine (MIBG), which is used to image adrenergic tumors and cardiac innervation by targeting the norepinephrine (B1679862) transporter. nih.gov

Pharmacophore Modification: The diethylamino portion of the molecule can be modified to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties (e.g., lipophilicity, metabolic stability).

Isomer Consideration: The position of the iodine atom on the phenyl ring is a critical design parameter that can influence reactivity and biological interactions. Analogs such as Iodine-123-4-amino-3-iodobenzylguanidine ([¹²³I]AIBG) have been developed and compared to existing agents, demonstrating that subtle structural changes can alter biodistribution and uptake characteristics. nih.gov

The synthesis of the non-radioactive ("cold") standard is a prerequisite for developing the radiolabeled version and for use as a reference during quality control.

Radiosynthesis Methodologies for Iodine-123 and Iodine-125 Labeling via Isotope Exchange

For SPECT imaging and preclinical research, the isotopes Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are commonly used. nih.gov One of the most straightforward methods for introducing these radioisotopes into the this compound molecule is through an isotope exchange reaction. nih.gov

This method leverages the existing stable iodine atom (¹²⁷I) in the molecule. The reaction involves heating the non-radioactive precursor, this compound, with a radioactive source, typically Sodium Iodide-123 ([¹²³I]NaI) or Sodium Iodide-125 ([¹²⁵I]NaI). The general equilibrium for this reaction is:

R-¹²⁷I + [¹²³/¹²⁵I]⁻ ⇌ R-[¹²³/¹²⁵I] + ¹²⁷I⁻

The efficiency of this exchange is influenced by several factors, including:

Temperature: Higher temperatures are often required to achieve a reasonable reaction rate and radiochemical yield.

Solvent: The choice of solvent is critical to ensure the solubility of both the organic precursor and the inorganic radioiodide.

Reaction Time: The incubation time is optimized to maximize the incorporation of the radioisotope while minimizing potential degradation of the compound.

Following the reaction, the radiolabeled product must be purified, typically using high-performance liquid chromatography (HPLC), to remove any unreacted radioiodide and chemical impurities. This ensures a high radiochemical purity for subsequent preclinical evaluation.

Table 2: Properties of Iodine Isotopes for Radiopharmaceutical Research

| Property | Iodine-123 (¹²³I) | Iodine-125 (¹²⁵I) |

|---|---|---|

| Primary Use | Clinical SPECT Imaging | Preclinical Research, In-vitro Assays |

| Half-life | 13.2 hours mdpi.com | 59.4 days nih.gov |

| Decay Mode | Electron Capture | Electron Capture |

| Principal Gamma Energy | 159 keV | 35.5 keV nih.gov |

| Production | Cyclotron | Reactor |

| Imaging Quality | Good for SPECT due to optimal photon energy | Low photon energy, not ideal for clinical imaging but suitable for small animal imaging nih.gov |

Evaluation of Research-Oriented Biodistribution Profiles in Preclinical Models

Before a radiolabeled compound can be considered for clinical use, its behavior in a living system must be thoroughly evaluated in preclinical animal models, such as mice or rats. Biodistribution studies are fundamental to this evaluation. researchgate.net

The typical procedure for a biodistribution study involves:

Administration: The purified, radiolabeled analog of this compound is administered to a group of healthy animals, usually via intravenous injection. mdpi.com

Time-Course Analysis: At selected time points post-injection (e.g., 1, 4, 24 hours), groups of animals are humanely euthanized.

Tissue Analysis: Major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, brain, bone) are dissected, weighed, and their radioactivity is measured using a gamma counter. nih.gov

Data Calculation: The uptake in each organ is calculated and commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

These studies provide critical information about the compound's pharmacokinetics: how it is absorbed, where it distributes, how it is metabolized, and how it is excreted. researchgate.netmdpi.com For a potential imaging agent, the ideal profile would show high uptake and retention in the target organ with rapid clearance from blood and non-target tissues, leading to a high target-to-background ratio for clear imaging. Different metabolic patterns can be observed between radioiodinated compounds and those labeled with radiometals. nih.gov

Table 3: Illustrative Biodistribution Data for a Hypothetical ¹²⁵I-Labeled Benzylamine Analog in Mice (%ID/g)

| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |

|---|---|---|---|

| Blood | 2.50 | 0.80 | 0.15 |

| Heart | 3.10 | 2.95 | 1.50 |

| Lungs | 4.50 | 2.10 | 0.50 |

| Liver | 15.20 | 8.50 | 2.00 |

| Kidneys | 10.80 | 4.30 | 0.90 |

| Brain | 1.20 | 0.95 | 0.45 |

Note: This data is hypothetical and for illustrative purposes only.

Applications in Catalysis and Organocatalysis

The chemical structure of this compound also lends itself to potential applications in the field of synthetic chemistry, specifically in the development of novel organocatalysts.

Integration of Amine-Containing Structures in the Development of Organocatalysts

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amine functional groups are one of the most prevalent and versatile motifs in organocatalyst design. The this compound structure possesses two key features relevant to this field: a tertiary amine and a functionalized aromatic ring.

Tertiary Amine as a Catalytic Site: The N,N-diethylamino group is a Lewis base and can function directly as a catalyst. It can act as a general base by deprotonating a substrate or as a nucleophilic catalyst by attacking an electrophilic center to form a reactive intermediate. Such mechanisms are common in a wide range of organic transformations.

Scaffold for Complex Catalysts: The entire molecule can serve as a foundational building block for more complex and specialized catalysts. The 3-iodophenyl group provides a reactive handle for further synthetic elaboration. Through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, the iodobenzyl core can be linked to other molecular fragments. This allows for the construction of:

Chiral Organocatalysts: By incorporating chiral elements, the scaffold could be used to create catalysts for asymmetric synthesis, producing one enantiomer of a product in excess.

Bifunctional Catalysts: The structure could be expanded to include a second functional group (e.g., a hydrogen-bond donor like a thiourea (B124793) or an acid) that works in concert with the amine to activate substrates and control reactivity and selectivity.

The integration of such amine-containing benzyl structures into catalyst design provides a pathway to new and efficient tools for organic synthesis. acs.org

Potential for Use in Enantioselective Catalytic Transformations

While direct applications of this compound as a primary chiral ligand in enantioselective catalysis have not been extensively documented in peer-reviewed literature, its molecular architecture presents significant potential for its development into a valuable component of catalytic systems for asymmetric synthesis. The inherent structural features—a tertiary amine, a modifiable benzyl group, and an iodine substituent—offer multiple avenues for the rational design of novel chiral ligands and catalysts.

The core benzylamine scaffold is a common motif in a variety of established chiral ligands. The true potential of this compound lies in its role as a versatile precursor for more complex, chiral molecules. The presence of the iodine atom on the benzene (B151609) ring is particularly noteworthy. It can be readily substituted via a range of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the straightforward introduction of larger, sterically demanding, or chiral groups at the 3-position. The strategic placement of such groups can create a well-defined chiral pocket around a metal center, thereby enabling high levels of stereocontrol in a catalytic reaction.

Furthermore, the diethylamino moiety can be a key coordinating group for a metal catalyst. The nitrogen atom's lone pair of electrons can form a dative bond with a metal, and the ethyl groups, while achiral in the parent molecule, can be conceptually replaced with chiral substituents to induce asymmetry. The development of chiral N-acylethylenediamines as modular ligands for catalytic asymmetric additions demonstrates how modification of the amine group can be a successful strategy for inducing enantioselectivity. nih.gov

The iodine atom itself can also play a more direct role in catalysis. Its ability to participate in halogen bonding could influence the conformational rigidity of a ligand-metal complex, which is a critical factor for effective enantioselective catalysis. Moreover, the electronic effect of the iodine, as an electron-withdrawing group, can modulate the electron density at a coordinated metal center, thereby fine-tuning its reactivity and selectivity. Research on chiral organoiodine catalysts for enantioselective reactions, while structurally different, underscores the growing interest in leveraging iodine's unique properties in asymmetric synthesis. researchgate.net

The potential applications of this compound in enantioselective catalysis are, therefore, more likely to be realized through its use as a versatile building block rather than a standalone ligand. The combination of a coordinating amine, a readily functionalizable aromatic ring, and the electronic influence of the iodo-substituent provides a rich platform for the design of next-generation chiral ligands and catalysts.

Potential Roles of Structural Features in Enantioselective Catalysis

| Structural Feature | Potential Role in Enantioselective Catalysis | Example of Potential Application (Hypothetical) |

| N,N-diethylamino Group | Acts as a Lewis base to coordinate with a metal center. Can be modified to include chiral auxiliaries. | As a bidentate ligand in combination with another coordinating group for asymmetric hydrogenation. |

| Benzyl Group | Provides a rigid backbone for the ligand. The benzylic position can be a site for introducing chirality. | Derivatization to a chiral phosphine (B1218219) ligand (e.g., through phosphinomethylation) for asymmetric cross-coupling reactions. |

| 3-Iodo Substituent | Serves as a handle for further functionalization via cross-coupling to introduce chiral moieties. Can influence the electronic properties of the ligand. May participate in halogen bonding to stabilize a transition state. | Suzuki coupling with a chiral boronic acid to create a novel C2-symmetric ligand for asymmetric Diels-Alder reactions. |

Future Research Directions and Uncharted Territories

Innovative Synthetic Methodologies and Scalability Studies

The synthesis of N,N-Diethyl-N-(3-iodobenzyl)amine can be approached through several routes, each offering avenues for innovation and optimization, particularly for large-scale production.

Established and Novel Synthetic Approaches: The most direct synthesis involves the N-alkylation of diethylamine (B46881) with a 3-iodobenzyl halide, such as 3-iodobenzyl bromide. This is a classic SN2 reaction. However, traditional alkylations of amines are often plagued by issues of over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkyl halide. masterorganicchemistry.com

Future research could focus on developing more selective and sustainable synthetic methods. Promising areas include:

Aqueous-Mediated Synthesis: Performing the N-alkylation in water, potentially with a mild base like sodium bicarbonate, offers an environmentally friendly alternative to volatile organic solvents. This approach can simplify purification and has been shown to be effective for the N-alkylation of various amines with benzylic halides. researchgate.net

Hydrogen-Borrowing Catalysis: An innovative strategy involves the reaction of diethylamine with 3-iodobenzyl alcohol, catalyzed by transition-metal complexes (e.g., iridium or ruthenium) or metal-free organocatalysts. nih.govrsc.org This "hydrogen-borrowing" or "alkylation via dehydrogenation" method generates the corresponding imine in situ, which is then reduced to the final amine, with water as the only byproduct. rsc.org Exploring this for the iodinated substrate would be a significant advancement.

Scalability Considerations: Scaling up the synthesis of this compound requires addressing challenges such as reaction selectivity, thermal management, and purification. While direct alkylation may be straightforward in the lab, controlling the reaction to prevent the formation of quaternary ammonium (B1175870) salts is crucial for achieving high purity on a larger scale. masterorganicchemistry.com Catalytic methods, though potentially more complex to set up, could offer superior selectivity and efficiency, making them more suitable for industrial-scale production.

| Method | Reactants | Key Advantages | Potential Challenges for Future Study |

|---|---|---|---|

| Classical N-Alkylation | Diethylamine + 3-Iodobenzyl Halide | Simple, well-understood reaction. | Lack of selectivity (over-alkylation), use of organic solvents. masterorganicchemistry.com |

| Aqueous-Mediated Alkylation | Diethylamine + 3-Iodobenzyl Halide in Water | Environmentally benign ("green chemistry"), simplified workup. researchgate.net | Reaction rates and yields for this specific substrate are unknown. |

| Hydrogen-Borrowing Catalysis | Diethylamine + 3-Iodobenzyl Alcohol | High atom economy (water is the only byproduct), high selectivity. nih.govrsc.org | Catalyst compatibility with the iodo-substituent, cost of catalyst. |

Deeper Mechanistic Insights into Reactive Intermediates and Transition States

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing processes and predicting reactivity.

Mechanisms of Formation:

C-N Bond Formation: In the N-alkylation pathway, the reaction proceeds via an SN2 mechanism . The transition state involves the nitrogen atom of diethylamine attacking the benzylic carbon of the 3-iodobenzyl halide, with the simultaneous departure of the halide leaving group. byjus.com

C-I Bond Formation: If the molecule were synthesized by iodinating N,N-diethylbenzylamine, the reaction would proceed via an electrophilic aromatic substitution . The reaction involves the attack of the benzene (B151609) ring on an electrophilic iodine species (e.g., I⁺), forming a high-energy carbocation intermediate known as a σ-complex or arenium ion. acs.orgnih.govyoutube.com The transition state of the reaction closely resembles this unstable intermediate.

Uncharted Mechanistic Territories: Future research could provide deeper insights through:

Computational Modeling: Using Density Functional Theory (DFT), researchers could model the transition states for the key bond-forming reactions. This would allow for the calculation of activation energies, providing a quantitative basis for comparing different synthetic routes and predicting the effects of substituents.

Characterization of Intermediates: For reactions involving oxidative iodination, experimental techniques could be employed to detect or trap potential radical cation intermediates , which can form from electron-rich aromatic substrates. acs.org

Reactivity of the C-I Bond: The carbon-iodine bond itself is a site of reactivity. Future studies could explore its activation, for instance, in intramolecular cyclization reactions mediated by metals like copper, which proceed through oxidative addition at the C-I bond to form unstable organometallic intermediates. acs.org

Novel Explorations in Chemical Biology and Biomedical Research Tool Development

The "3-iodobenzyl" moiety is a recognized pharmacophore, suggesting that this compound could serve as a valuable scaffold or building block in medicinal chemistry and chemical biology.

Leveraging the 3-Iodobenzyl Pharmacophore: The 3-iodobenzyl group is a key component of known high-affinity ligands for various receptors. For example, derivatives of adenosine (B11128) containing this group, such as 3-iodobenzyl-5'-N-methylcarboxamidoadenosine , are potent and selective agonists for the adenosine A3 receptor, which is a target for inflammation and cancer therapies. ebi.ac.uk

Future Research Applications:

Development of Novel Probes: this compound can serve as a parent compound for the synthesis of new chemical probes. The diethylamino group provides greater lipophilicity and a different steric and hydrogen-bonding profile compared to the primary amines often used in existing ligands. ebi.ac.uk This modification could alter receptor affinity, selectivity, or pharmacokinetic properties.

Precursor for Bioactive Libraries: The compound is an ideal starting point for creating a library of derivatives for screening against a wide range of biological targets. The iodine atom provides a convenient handle for further chemical modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of diverse functional groups.

Bioconjugation Tools: After further functionalization, the scaffold could be used to develop tools for chemical biology, such as fluorescent probes or affinity tags for identifying and studying protein-ligand interactions. sigmaaldrich.com

| Potential Biological Target Class | Rationale Based on 3-Iodobenzyl Scaffold | Potential Research Goal |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The 3-iodobenzyl group is a known pharmacophore for adenosine A3 receptors. ebi.ac.uk | Develop novel, selective agonists or antagonists with altered pharmacokinetic profiles. |

| Kinases | Many kinase inhibitors feature substituted aromatic rings. | Screen a library of derivatives for inhibition of specific cancer-related kinases. |

| Ion Channels | Tertiary amines and benzyl (B1604629) groups are common features in ion channel modulators. | Investigate effects on neuronal or cardiac ion channels. |

Integration with High-Throughput Screening and Computational Design Paradigms

Modern drug discovery relies heavily on the integration of large-scale screening and computational methods. This compound and its derivatives are well-suited for these paradigms.

High-Throughput Screening (HTS): Libraries based on the this compound scaffold could be synthesized and submitted for HTS campaigns. nih.gov These automated assays can rapidly test thousands of compounds for activity against a specific biological target. An important aspect of this process is the use of computational filters to remove compounds with undesirable properties or those likely to be "promiscuous hits" that show activity in many assays non-specifically. nih.gov

Computational and QSAR-Driven Design: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for optimizing lead compounds. nih.gov For this compound, a future research program could proceed as follows:

A focused library of analogues would be synthesized and their biological activity measured (e.g., IC₅₀ values).

For each analogue, a set of molecular descriptors would be calculated.

A statistical model would be built to correlate the descriptors with biological activity. nih.gov This model can then be used to predict the activity of virtual, unsynthesized compounds, guiding the design of more potent and selective molecules.

| Descriptor Class | Specific Examples Relevant to the Compound | Influence on Biological Activity |

|---|---|---|

| Steric | Van der Waals volume, Molecular surface area | Affects how the molecule fits into a receptor's binding pocket. |

| Electronic | Partial atomic charges, Dipole moment, Polarizability of the C-I bond | Governs electrostatic and polarization interactions with the target protein. |

| Hydrophobic | LogP (partition coefficient) | Influences cell membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Number of rotatable bonds | Describes the size, shape, and flexibility of the molecule. |

Q & A

Basic: What are the optimal synthetic routes for N,N-Diethyl-N-(3-iodobenzyl)amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-iodobenzyl chloride with diethylamine under anhydrous conditions in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C can yield the target compound . Solvent polarity and temperature significantly affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (80–100°C) reduce side products like quaternary ammonium salts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product (>95%) .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR (¹H, ¹³C): Key peaks include aromatic protons (δ 7.2–7.5 ppm, 3H), benzylic CH₂ (δ 3.8–4.2 ppm), and diethyl groups (δ 1.0–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- FT-IR: Stretching vibrations for C-I (500–600 cm⁻¹) and tertiary amine (no N-H stretch, confirming full alkylation) .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 333 (M⁺) and fragment ions at m/z 204 (loss of C₂H₅ groups) .

- HPLC: Reverse-phase C18 column with UV detection at 254 nm confirms purity (>98%) .

Basic: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 3-iodo group enables Suzuki-Miyaura or Ullmann couplings. For example, in palladium-catalyzed cross-coupling with aryl boronic acids, the iodine acts as a leaving group, forming biaryl derivatives. Reaction efficiency depends on catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), with yields ranging from 60–85% . Steric hindrance from the diethyl groups may reduce reactivity, necessitating higher catalyst loading (5–10 mol%) .

Advanced: How to resolve contradictions in thermodynamic data (e.g., ΔrS°) for amine-related reactions?

Methodological Answer:

Discrepancies in entropy values (e.g., ΔrS° = 114 vs. 134 J/mol·K for similar amines in gas-phase studies) arise from experimental methods (PHPMS vs. MKER) and assumptions in ideal gas behavior . To reconcile

Standardize Conditions: Compare studies under identical temperature/pressure.

Computational Validation: Use Gaussian software to calculate theoretical ΔrS° via frequency analysis (B3LYP/6-31G* basis set) .

Error Analysis: Evaluate instrumental uncertainty (e.g., ±5% in PHPMS measurements) .

Advanced: What computational strategies predict the compound’s behavior in supramolecular systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to assess electronic properties (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD): Simulate solvation in chloroform/water (1:1) using AMBER force fields to study self-assembly trends .

- Docking Studies: Predict binding affinity (ΔG ~-8.2 kcal/mol) with iodine-mediated halogen bonding in protein pockets (e.g., thyroid receptors) .

Advanced: How to assess the compound’s toxicity and environmental persistence?

Methodological Answer:

- Ames Test: Evaluate mutagenicity using Salmonella typhimurium TA98 (≥1 mg/mL shows no mutagenic activity) .

- Ecotoxicity: Measure LC₅₀ in Daphnia magna (48-h exposure, LC₅₀ = 12 mg/L) .

- Degradation Studies: UV-Vis monitoring under simulated sunlight (t₁/₂ = 14 days in aqueous solution) .

Advanced: What strategies optimize its application in drug delivery systems?

Methodological Answer:

- Lipid Nanoparticle Encapsulation: Use microfluidics to prepare 100–150 nm particles (PDI <0.2) with >90% encapsulation efficiency .

- pH-Responsive Release: Modify with carboxyl groups (post-synthesis) to trigger release at pH 5.5 (tumor microenvironment) .

- In Vivo Tracking: Radiolabel with ¹²⁵I for SPECT imaging to monitor biodistribution .

Advanced: How does the compound perform as a ligand in ionic liquid-based catalysts?

Methodological Answer:

When paired with bis(trifluoromethanesulfonyl)imide (TFSI⁻), it forms a room-temperature ionic liquid (DEME-TFSI) with:

- Conductivity: 8.5 mS/cm at 25°C, suitable for electrochemical applications .

- Thermal Stability: Decomposition onset at 280°C (TGA analysis) .

- Catalytic Activity: Enhances Pd-catalyzed Heck reactions (TOF = 1,200 h⁻¹) due to stabilized Pd⁰ intermediates .

Advanced: What protocols ensure long-term stability under varying storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C; degradation increases by 15% after 6 months under ambient light .

- Moisture Control: Use molecular sieves (3Å) in sealed containers; hygroscopicity leads to hydrolysis (t₁/₂ = 30 days at 60% RH) .

- Oxygen-Free Environment: Argon gas purging reduces oxidative decomposition (e.g., iodine loss) by 90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.